

Eupalinolide O: A Technical Guide to Preliminary Mechanism of Action Studies in Oncology

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Compound of Interest

Compound Name: Eupalinolide O

Cat. No.: B10832032

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Introduction

Eupalinolide O, a sesquiterpene lactone isolated from *Eupatorium lindleyanum* DC., has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines.^{[1][2]} Preliminary studies have begun to elucidate its mechanism of action, pointing towards the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. This technical guide provides an in-depth overview of the foundational research on **Eupalinolide O**, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further investigation and drug development efforts.

Core Mechanism of Action: An Overview

Preliminary evidence suggests that **Eupalinolide O** exerts its anticancer effects primarily through the induction of apoptosis in cancer cells.^{[1][3]} This process is mediated by the generation of reactive oxygen species (ROS) and the subsequent modulation of the Akt/p38 MAPK signaling pathway.^[3] The compound has shown significant activity in triple-negative breast cancer (TNBC) cell lines, a subtype known for its limited treatment options.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on **Eupalinolide O**.

Table 1: Cytotoxicity of **Eupalinolide O** in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell Line	Time Point	IC50 (μM)	Citation
MDA-MB-231	24 h	10.34	
48 h	5.85		
72 h	3.57		
MDA-MB-453	24 h	11.47	
48 h	7.06		
72 h	3.03		

Table 2: Effect of **Eupalinolide O** on Colony Formation in TNBC Cell Lines (48h treatment)

Cell Line	Eupalinolide O (μM)	Mean Colony Number ± SD	Citation
MDA-MB-231	0 (Control)	Not explicitly stated	
1	76.00 ± 7.00		
5	68.00 ± 6.08		
10	59.67 ± 6.11		
20	31.33 ± 3.21		
MDA-MB-453	0 (Control)	Not explicitly stated	
1	78.33 ± 8.08		
5	71.67 ± 6.66		
10	61.67 ± 5.13		
20	53.00 ± 4.36		

Table 3: Qualitative Effects of **Eupalinolide O** on Key Signaling Proteins in TNBC Cells

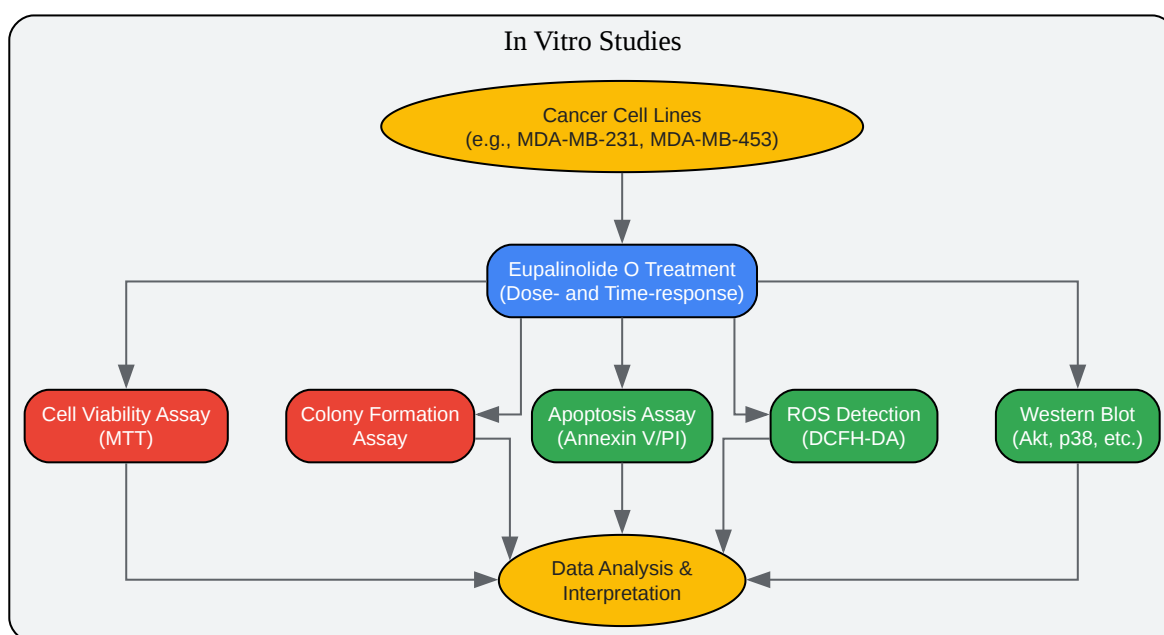
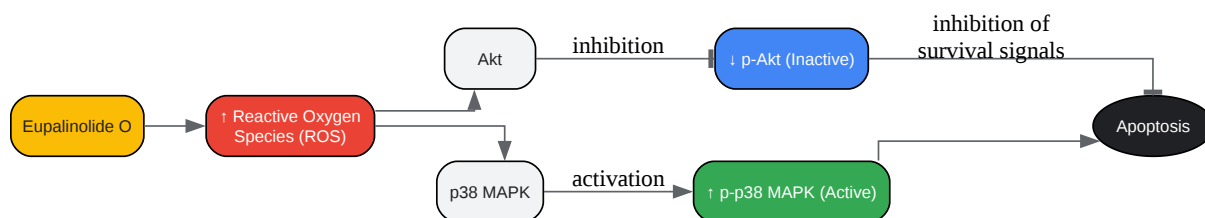
Protein	Effect of Eupalinolide O Treatment	Citation
p-Akt	Markedly decreased	
p-p38	Obviously increased	
c-Myc	Markedly decreased	
p-ERK	Markedly decreased	
Bax (mRNA)	Remarkably increased	
Bcl-2 (mRNA)	Evidently decreased	

Signaling Pathways

The anticancer activity of **Eupalinolide O** is linked to its ability to induce oxidative stress and modulate critical signaling cascades that govern cell survival and death.

Eupalinolide O-Induced Apoptosis via ROS and Akt/p38 MAPK Pathway

Eupalinolide O treatment leads to a significant elevation in intracellular Reactive Oxygen Species (ROS). This increase in ROS is believed to be a key upstream event that triggers the apoptotic cascade. Subsequently, **Eupalinolide O** influences the phosphorylation status of key proteins in the Akt and p38 MAPK pathways. Specifically, it inhibits the phosphorylation of Akt, a protein kinase that promotes cell survival, and promotes the phosphorylation of p38 MAPK, a kinase involved in stress-induced apoptosis. This dual action shifts the cellular balance towards apoptosis.



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References

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